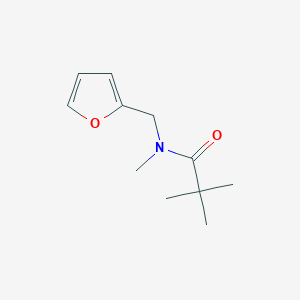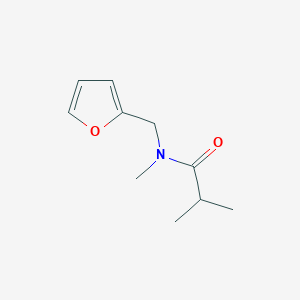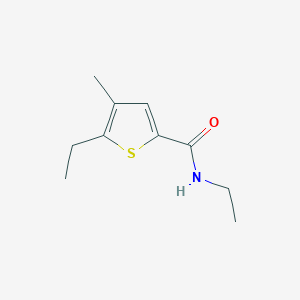
N-(4-hydroxycyclohexyl)-2-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxycyclohexyl)-2-phenylbenzamide, also known as CP 55,940, is a synthetic cannabinoid that was first synthesized in 1988. It is a potent agonist of the cannabinoid receptor CB1 and CB2, and has been widely used in scientific research to study the endocannabinoid system and its effects on the body.
Mechanism of Action
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 acts as a potent agonist of the cannabinoid receptor CB1 and CB2, which are found throughout the body, particularly in the brain and immune system. When N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 binds to these receptors, it activates a signaling pathway that leads to a wide range of effects on the body.
Biochemical and Physiological Effects
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have analgesic and anti-inflammatory effects, as well as neuroprotective properties. It has also been studied for its potential therapeutic use in conditions such as pain, epilepsy, and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 in lab experiments is that it is a potent agonist of the cannabinoid receptor CB1 and CB2, which allows researchers to study the effects of activating these receptors on the body. However, one limitation is that N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 is a synthetic compound, and may not accurately represent the effects of naturally occurring cannabinoids in the body.
Future Directions
There are many potential future directions for research on N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 and the endocannabinoid system. One area of interest is the potential therapeutic use of N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 in conditions such as pain, epilepsy, and anxiety. Another area of interest is the development of new compounds that target the endocannabinoid system, which may have improved therapeutic properties compared to N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940. Additionally, further research is needed to better understand the role of the endocannabinoid system in the body, and how it can be targeted for therapeutic benefit.
Synthesis Methods
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 is synthesized by reacting 4-hydroxycyclohexanone with 2-phenylacetyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
N-(4-hydroxycyclohexyl)-2-phenylbenzamide 55,940 has been extensively used in scientific research to study the endocannabinoid system and its effects on the body. It has been shown to have a wide range of effects, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential therapeutic use in conditions such as pain, epilepsy, and anxiety.
properties
IUPAC Name |
N-(4-hydroxycyclohexyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-16-12-10-15(11-13-16)20-19(22)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-9,15-16,21H,10-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNFAFAKKJEMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxycyclohexyl)-2-phenylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}-N-ethylpiperidine-3-carboxamide](/img/structure/B7500144.png)
![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)






![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)

